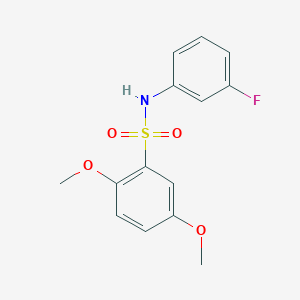

N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

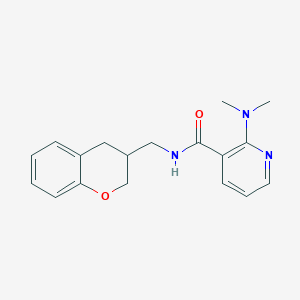

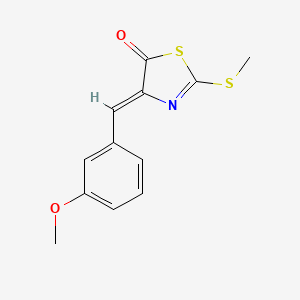

“N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound that likely contains a sulfonamide group, which is a functional group that is often found in various pharmaceutical agents . The presence of the fluorophenyl group might contribute to the compound’s reactivity and potential biological activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides like this are typically synthesized through the reaction of a sulfonyl chloride with an amine . The presence of the fluorophenyl and methoxy groups might require additional steps or considerations during synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a fluorine atom at the 3-position and methoxy groups at the 2 and 5-positions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy groups. These could affect the compound’s participation in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could contribute to its solubility in water, while the fluorine atom could affect its reactivity .Applications De Recherche Scientifique

Pharmaceutical Research

“N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide” has potential applications in pharmaceutical research due to its structural similarity to compounds that exhibit various biological activities. Indole derivatives, which share a common structural motif with this compound, are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This suggests that “N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide” could be a valuable scaffold for developing new therapeutic agents.

Biotechnological Applications

In biotechnology, enzymes such as alcohol dehydrogenases (ADHs) are used for the synthesis of chiral pharmaceutical intermediates . The compound could be utilized in the design of ADH inhibitors or modulators, which can help in the dynamic kinetic resolution of racemic substrates, thereby contributing to the production of enantiomerically pure chemicals.

Environmental Applications

Sulfonamides, including derivatives similar to “N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide,” have been used as antibacterial agents for decades . Research into the environmental impact of such compounds is crucial, as they can contribute to the development of antibacterial coatings or be used in water treatment processes to eliminate harmful pathogens.

Industrial Uses

The compound’s structural features make it a candidate for use in the synthesis of other industrial chemicals. For example, it could be used in the Suzuki–Miyaura coupling reactions as a boron reagent, which is a widely applied method for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .

Orientations Futures

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-11-5-3-4-10(15)8-11/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRROZGHOLZPTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[2-(2-ethylphenoxy)ethyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5662626.png)

![N-(2-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5662630.png)

![8-[3-(1-methoxyethyl)phenyl]quinolin-4-amine](/img/structure/B5662639.png)

![5-chloro-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)

![ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5662663.png)

![5-methyl-1'-[4-(1H-tetrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5662679.png)

![1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5662697.png)

![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5662732.png)